molecular formula C23H26N2O3 B15043317 N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-benzamide

N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-benzamide

Cat. No.: B15043317
M. Wt: 378.5 g/mol
InChI Key: FOSLVROHXIDRAS-PGMHBOJBSA-N
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Description

N-(1-Cyclohexylcarbamoyl-2-(4-methoxyphenyl)-vinyl)-benzamide is a benzamide derivative featuring a vinyl linker substituted with a cyclohexylcarbamoyl group and a 4-methoxyphenyl moiety. The compound’s structure combines a benzamide core (providing hydrogen-bonding capacity via the NH group) with a sterically bulky cyclohexyl group and an electron-donating methoxy substituent. This design influences its physicochemical properties, including solubility, melting point, and spectroscopic characteristics.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[(Z)-3-(cyclohexylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H26N2O3/c1-28-20-14-12-17(13-15-20)16-21(23(27)24-19-10-6-3-7-11-19)25-22(26)18-8-4-2-5-9-18/h2,4-5,8-9,12-16,19H,3,6-7,10-11H2,1H3,(H,24,27)(H,25,26)/b21-16-

InChI Key

FOSLVROHXIDRAS-PGMHBOJBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)NC2CCCCC2)\NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-benzamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Discussion of Key Findings

Melting Points : Cyclohexanecarboxamide derivatives (e.g., 6p) exhibit higher melting points (204–206°C) than benzamide analogs (6m: 167–169°C), likely due to increased molecular symmetry and packing efficiency .

NMR Shifts : Substituents significantly influence NH and carbonyl chemical shifts. Methoxy groups shield NH protons (δ 3.82 in 6o), while chloro groups cause deshielding (δ 8.44 in 32) .

Synthetic Yields : Methoxy and halide substituents favor higher yields in cyclization reactions (84–92%), whereas bulky groups (e.g., benzyl) hinder reactivity .

Biological Activity

N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N2O3C_{24}H_{28}N_{2}O_{3} with a molecular weight of approximately 394.425 g/mol. The structure features a vinyl group, a methoxy-substituted phenyl ring, and a cyclohexyl carbamoyl moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC24H28N2O3
Molecular Weight394.425 g/mol
LogP4.222
PSA113.62

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with methoxy and hydroxy groups have shown selective activity against the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 to 5.3 μM .

Case Study: Antiproliferative Effects

  • Compound : N-methyl-substituted derivatives
  • Cell Line : MCF-7
  • IC50 : 3.1 μM
  • Mechanism : Induction of oxidative stress leading to cell death.

Antioxidative Activity

In addition to antiproliferative properties, compounds within this class have demonstrated antioxidative activity, which is vital for protecting cells from oxidative damage. For example, certain derivatives showed improved antioxidative capacity compared to standard antioxidants like BHT .

Antibacterial Activity

The antibacterial potential of similar compounds has also been explored, particularly against Gram-positive bacteria such as Enterococcus faecalis. One derivative exhibited a minimum inhibitory concentration (MIC) of 8 μM, indicating promising antibacterial properties .

Synthesis and Testing

The synthesis of this compound involves multiple steps that include the formation of the vinyl group and the introduction of the cyclohexyl carbamoyl moiety. The biological testing typically involves evaluating cell viability using assays like MTT or SRB assays to determine IC50 values against various cancer cell lines.

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